4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol
Overview
Description
4-[[bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol is an alkylbenzene.
Scientific Research Applications
Catalytic Activity and DNA Cleavage : A study by Banerjee et al. (2009) discusses the synthesis of copper(II) complexes using ligands related to 4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol. These complexes exhibit catalytic activity in oxidation reactions and can cleave plasmid DNA, highlighting their potential use in biochemistry and molecular biology.
Antioxidant Properties : Research by Buravlev et al. (2016) discusses the synthesis of compounds related to this compound, noting their potential as antioxidants. This suggests applications in materials science, particularly in contexts where oxidation prevention is crucial.
Hydrolysis of Phosphate Esters : A study by Brown et al. (2016) investigates the role of similar compounds in the hydrolysis of phosphate esters. This research is significant in understanding enzymatic reactions and designing biomimetic catalysts.
Spin-Coupled Dinuclear Copper(II) Centers : The work of Brink et al. (1996) explores the magnetic interactions in complexes involving similar ligands, which could have implications in the development of magnetic materials and understanding of molecular magnetism.
Inhibition of Sarcoplasmic Reticulum ATPase : Sokolove et al. (1986) in their research Sokolove et al. (1986) demonstrate that phenolic compounds similar to the one can inhibit sarcoplasmic reticulum ATPase. This suggests potential applications in pharmacology and biochemistry.
Mixed-Valence Oxovanadium(IV/V) Dinuclear Entities : Mondal et al. (2005) discuss the synthesis and characterization of oxophenoxovanadates using related ligands Mondal et al. (2005). These compounds have applications in inorganic chemistry and may be relevant for catalysis research.
Properties
Molecular Formula |
C19H33NO3 |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
4-[[bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C19H33NO3/c1-18(2,3)15-11-14(13-20(7-9-21)8-10-22)12-16(17(15)23)19(4,5)6/h11-12,21-23H,7-10,13H2,1-6H3 |
InChI Key |
WUXCIWVRVOPALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CCO)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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